molecular formula C7H8F3IO B2879857 1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2287288-10-0

1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B2879857
CAS No.: 2287288-10-0
M. Wt: 292.04
InChI Key: GIZMCRPQQNIPFS-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[211]hexane is a unique compound characterized by its bicyclic structure, which includes an iodomethyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane typically involves the use of radical trifluoromethylation techniques. One common method includes the use of trifluoromethyl ketones as intermediates, which are then subjected to radical reactions to introduce the trifluoromethyl group . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane involves its interaction with specific molecular targets. The iodomethyl and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include radical-mediated processes and interactions with electron-rich sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane is unique due to the combination of its bicyclic structure and the presence of both iodomethyl and trifluoromethyl groups. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3IO/c8-7(9,10)5-1-6(2-5,3-11)12-4-5/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZMCRPQQNIPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CI)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287288-10-0
Record name 1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
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